molecular formula C15H14N2O B101936 2-(Phenanthridin-6-ylamino)ethanol CAS No. 38052-85-6

2-(Phenanthridin-6-ylamino)ethanol

Katalognummer B101936
CAS-Nummer: 38052-85-6
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: MFQMJFDOYQXJHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Phenanthridin-6-ylamino)ethanol is a chemical compound that is widely used in scientific research. It is a derivative of phenanthridine, which is a heterocyclic compound that is commonly found in many plants and animals. The compound has been extensively studied due to its unique properties and potential applications in various fields of research.

Wirkmechanismus

The mechanism of action of 2-(Phenanthridin-6-ylamino)ethanol is not fully understood. However, it has been shown to interact with DNA and inhibit the activity of certain enzymes. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(Phenanthridin-6-ylamino)ethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(Phenanthridin-6-ylamino)ethanol in lab experiments include its unique properties, such as its antimicrobial, antitumor, and anti-inflammatory properties. The compound is also relatively easy to synthesize and can be purified using various analytical techniques. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the use of 2-(Phenanthridin-6-ylamino)ethanol in scientific research. One potential direction is the development of new drugs based on the compound's unique properties. Another potential direction is the use of the compound as a fluorescent probe for imaging studies. Further studies are also needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 2-(Phenanthridin-6-ylamino)ethanol is a chemical compound that has been extensively studied due to its unique properties and potential applications in various fields of research. The compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties and has been used in various studies to investigate the mechanism of action of certain drugs and to develop new drugs. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.

Synthesemethoden

The synthesis of 2-(Phenanthridin-6-ylamino)ethanol involves the reaction of phenanthridine with ethylene oxide in the presence of a catalyst. The reaction yields a white crystalline solid that is soluble in water and organic solvents. The purity of the compound can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Wissenschaftliche Forschungsanwendungen

2-(Phenanthridin-6-ylamino)ethanol has been extensively used in scientific research due to its unique properties. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. The compound has been used in various studies to investigate the mechanism of action of certain drugs and to develop new drugs. It has also been used as a fluorescent probe for imaging studies.

Eigenschaften

CAS-Nummer

38052-85-6

Produktname

2-(Phenanthridin-6-ylamino)ethanol

Molekularformel

C15H14N2O

Molekulargewicht

238.28 g/mol

IUPAC-Name

2-(phenanthridin-6-ylamino)ethanol

InChI

InChI=1S/C15H14N2O/c18-10-9-16-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17-15/h1-8,18H,9-10H2,(H,16,17)

InChI-Schlüssel

MFQMJFDOYQXJHO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NCCO

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NCCO

Andere CAS-Nummern

38052-85-6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.